molecular formula C14H18N4O2S B2811761 N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415470-43-6

N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2811761
CAS No.: 2415470-43-6
M. Wt: 306.38
InChI Key: ZYTKZAXVTXSHAT-UHFFFAOYSA-N
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Description

N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a cyanopyridine moiety, and a cyclopropanesulfonamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Cyanopyridine Group: The cyanopyridine moiety can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a cyanide source.

    Attachment of the Cyclopropanesulfonamide Group: This step involves the reaction of the piperidine intermediate with a cyclopropanesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-(5-Cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-(5-Cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Uniqueness

N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable molecule for targeted applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c15-9-11-1-4-14(16-10-11)18-7-5-12(6-8-18)17-21(19,20)13-2-3-13/h1,4,10,12-13,17H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTKZAXVTXSHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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